3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline
Overview
Description
“3-[(3-Bromopyridin-2-yl)oxy]-4-methylaniline” is a chemical compound with the molecular formula C12H11BrN2O . It has a molecular weight of 279.13 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromopyridine group attached to a methylaniline group via an oxygen atom . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Catalytic Synthesis and Non-Linear Optical Properties
A study on the Palladium(0) catalyzed synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki Cross-Coupling Reaction reveals the exploration of their non-linear optical properties, reactivity, and structural features. Through Suzuki cross-coupling reactions, various functional moieties were successfully incorporated, yielding analogs with potential applications in materials science due to their structural characteristics and electronic properties (Rizwan et al., 2021).
Bromodomain Ligands Discovery
In the realm of biochemistry, derivatives of 3-amino-2-methylpyridine, closely related to the structure , have been identified as ligands of the BAZ2B bromodomain. This discovery was facilitated by automatic docking and validated through protein crystallography, indicating the compound's significance in understanding protein interactions and potential therapeutic applications (Marchand, Lolli, & Caflisch, 2016).
Novel Pyridine-Based Derivatives Synthesis
Research on the efficient synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction of commercially available 5-Bromo-2-methylpyridin-3-amine showcases the creation of new compounds with potential for varied applications. The study includes quantum mechanical investigations and biological activity assessments, hinting at the versatility of these derivatives in scientific research (Ahmad et al., 2017).
Organic Synthesis and Polymerization
Further studies delve into the synthesis and application of related compounds in organic synthesis and polymerization processes. For instance, the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole in a modular microreaction system demonstrates advancements in manufacturing processes for chemicals that serve as precursors or intermediates in various industrial applications (Xie et al., 2020).
properties
IUPAC Name |
3-(3-bromopyridin-2-yl)oxy-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-4-5-9(14)7-11(8)16-12-10(13)3-2-6-15-12/h2-7H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDWAGIGHNAMOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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